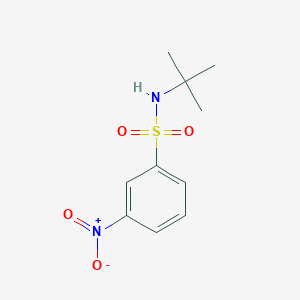

N-t-butyl 3-nitrobenzenesulfonamide

Descripción

Overview of Sulfonamide Compounds in Organic and Medicinal Chemistry

Sulfonamides are a significant class of synthetic compounds in both organic and medicinal chemistry, recognized for their wide range of pharmacological activities. nih.govwikipedia.orgclevelandclinic.org These organosulfur compounds are characterized by the presence of a sulfonamide functional group, -SO2NHR. nih.govwikipedia.org

Historical Context and Significance of Sulfonamides

The journey of sulfonamides began in the early 20th century. Initially utilized in the dye industry, their medicinal potential was discovered in 1932 by Josef Klarer, a chemist at Bayer AG. huvepharma.com He found that a red dye named Prontosil had remarkable antibacterial effects in mice. huvepharma.com Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This discovery marked the advent of the first broadly effective systemic antibacterials, revolutionizing medicine and paving the way for the antibiotic era. wikipedia.org

The impact of sulfa drugs was profound, significantly reducing mortality rates from various infectious diseases. wikipedia.org During World War II, their use was instrumental in preventing wound infections, saving countless lives. wikipedia.orghuvepharma.comwikipedia.org The success of sulfanilamide spurred the synthesis of thousands of derivatives, leading to improved formulations with enhanced efficacy and reduced toxicity. wikipedia.org

Structural Diversity and Core Benzenesulfonamide (B165840) Scaffold

The basic structure of a sulfonamide consists of a sulfonyl group attached to an amine group. wikipedia.org The versatility of this scaffold allows for extensive chemical modifications. The core of many medicinally important sulfonamides is the benzenesulfonamide structure, where the sulfonyl group is attached to a benzene (B151609) ring. nih.gov

The general formula for a sulfonamide is R−SO2NR'R'', where R, R', and R'' can be various organic groups. wikipedia.org This structural flexibility has led to the development of a vast array of sulfonamide derivatives with diverse properties. The rigidity of the sulfonamide functional group often results in these compounds being crystalline. wikipedia.org

The "tail approach" is a design strategy used in developing new sulfonamide derivatives. rsc.org This involves appending different chemical "tails" to the aromatic or heterocyclic ring of the sulfonamide to interact with specific regions of target enzymes. rsc.org

Broad Spectrum of Biological Activities of Sulfonamide Derivatives

Sulfonamide derivatives are known for a wide array of biological activities, making them valuable in treating a range of conditions. nih.govnih.gov Their applications extend beyond their initial use as antibacterials and include roles as anticancer, anti-inflammatory, and antiviral agents. nih.gov

The primary and most well-known activity of sulfonamides is their antimicrobial effect. nih.gov They are bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. wikipedia.orgresearchgate.net They are effective against a broad spectrum of gram-positive and some gram-negative bacteria. nih.gov

The mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. wikipedia.orgwikipedia.org Folic acid is essential for the production of DNA and RNA, and by blocking its synthesis, sulfonamides effectively halt bacterial proliferation. wikipedia.orgwikipedia.org Since humans obtain folic acid from their diet, their cells are not affected by this mechanism. wikipedia.org

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological processes. nih.govnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

The benzenesulfonamide scaffold is a key feature of many carbonic anhydrase inhibitors (CAIs). nih.gov The sulfonamide group acts as a zinc-binding group (ZBG), coordinating with the zinc ion in the active site of the enzyme. nih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer. nih.govnih.gov

A growing body of research has highlighted the potential of sulfonamide derivatives as anticancer agents. acs.orgnih.govnih.gov Their antitumor activity stems from various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation. nih.gov

One of the key mechanisms is the inhibition of carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer growth and metastasis. rsc.orgnih.gov Additionally, some sulfonamides act as tyrosine kinase inhibitors, disrupting signaling pathways involved in cancer progression, or as histone deacetylase inhibitors, which have epigenetic effects on cancer cells. nih.govmdpi.com

Antiviral Activities

Sulfonamide derivatives have demonstrated notable potential as antiviral agents, targeting a range of viruses including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). raco.cat Their mechanisms of action are varied. For instance, some sulfonamides act as HIV protease inhibitors, such as amprenavir, by binding to the active site of the viral enzyme and preventing the cleavage of viral polyproteins, a crucial step in viral maturation. nih.govbenthamdirect.com

Another antiviral strategy involves the inhibition of HIV reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. nih.govbenthamdirect.com Furthermore, some sulfonamides have been shown to target the zinc finger motifs of viral proteins. By causing the ejection of zinc ions from these critical structures, they inhibit viral replication. nih.govbenthamdirect.com Research continues to explore the synthesis of novel sulfonamide derivatives with the aim of developing compounds with improved efficacy and activity against drug-resistant viral strains. raco.catnih.govbenthamdirect.com

Anti-inflammatory Properties

The anti-inflammatory effects of certain sulfonamides are well-documented. nih.gov One of the primary mechanisms involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.org COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. openaccesspub.org By selectively inhibiting COX-2, these sulfonamide derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). openaccesspub.orgdrugs.com

Additionally, some sulfonamides have been found to interfere with the activity of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue damage during inflammation. nih.gov By reducing the bioavailability of HOCl, these compounds help to protect against the histotoxic effects of neutrophils. nih.gov

Other Pharmacological Relevance

The therapeutic utility of sulfonamides extends beyond antiviral and anti-inflammatory applications, encompassing a diverse range of pharmacological activities. raco.catmdpi.com

Antidepressant: Certain sulfonamide derivatives have shown potential antidepressant-like activity in preclinical studies. nih.gov Research has indicated that some of these compounds can reduce immobility time in forced swimming tests in mice, a common behavioral model for screening antidepressants. nih.gov

Anti-trypanosomal and Anti-malarial: Sulfonamide-based compounds have been investigated for their efficacy against various parasites. They are a key component in the treatment of trypanosomatid parasites, the causative agents of Chagas disease and Human African Trypanosomiasis. nih.gov In the context of malaria, sulfonamides, often in combination with other drugs, have been used to combat the Plasmodium parasite. karger.comscielo.brnews-medical.net Some sulfonamides interfere with folic acid synthesis in the parasite, a pathway essential for its survival. nih.gov

Anti-convulsant: Several sulfonamide derivatives are utilized as anticonvulsant drugs in the management of epilepsy. nih.govnih.govtandfonline.comnovapublishers.com Their mechanism of action is often linked to the inhibition of carbonic anhydrase, an enzyme found in the brain. nih.goveurekaselect.com By inhibiting this enzyme, these compounds can lead to an accumulation of carbon dioxide, which is thought to have a stabilizing effect on neuronal membranes and reduce seizure activity. tandfonline.com

Analgesic: The pain-relieving properties of some sulfonamides have also been explored. nih.govnih.gov Certain derivatives have demonstrated analgesic and antiallodynic effects in animal models of pain, including neuropathic pain. nih.govnih.gov The mechanisms may involve modulation of various pathways, including serotonergic and opioidergic systems. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-tert-butyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-5-8(7-9)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFXZEXYBBMXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387305 | |

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424818-25-7 | |

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N T Butyl 3 Nitrobenzenesulfonamide and Its Analogues

General Approaches to Sulfonamide Synthesis

Sulfonamides are a significant class of organosulfur compounds, and their synthesis has been a subject of extensive research. researchgate.net The most prevalent and classic method involves the reaction between a sulfonyl chloride and an amine. cbijournal.com

The formation of a sulfonamide bond is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netrsc.org This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netcbijournal.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond characteristic of sulfonamides. rsc.org While this method is effective, it necessitates the prior preparation of the sulfonyl chloride derivative, which can sometimes be a challenging process involving harsh reagents. researchgate.net

The use of sterically hindered amines, such as tert-butylamine (B42293), in chemical reactions can present unique challenges. In the context of sulfonamide synthesis, the bulky nature of the tert-butyl group can impede the nucleophilic attack of the amine on the sulfonyl chloride. rsc.org Some synthetic methods that work well with less hindered amines may prove ineffective or yield only minimal product when tert-butylamine is used as the nucleophile. rsc.org Therefore, reaction conditions often need to be carefully optimized to facilitate the formation of N-tert-butyl sulfonamides. This may involve adjusting temperature, reaction time, or the choice of solvent and base to overcome the steric hindrance.

Synthesis of N-t-butyl 3-nitrobenzenesulfonamide (B92210) Precursors

3-Nitrobenzenesulfonyl chloride is a valuable chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals. ontosight.aigoogle.com A common industrial method for its preparation is the sulfochlorination of nitrobenzene (B124822). google.com An improved and high-yield process involves a two-step sequence starting from nitrobenzene. google.comtrea.com In the first step, nitrobenzene is reacted with chlorosulfonic acid at elevated temperatures. This is followed by treatment with an inorganic acid chloride, such as thionyl chloride, to convert the resulting sulfonic acid into the desired sulfonyl chloride. trea.comprepchem.com This method has been reported to produce 3-nitrobenzenesulfonyl chloride in high purity and with yields of up to 96.3%. google.comprepchem.com

Alternative, though sometimes less efficient, routes include the chlorination of 3-nitrobenzenesulfonic acid with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), and the reaction of sodium 3-nitrobenzenesulfonate with phosphorus oxychloride. ontosight.aigoogle.comtrea.com

Table 1: High-Yield Synthesis of 3-Nitrobenzenesulfonyl Chloride google.comprepchem.com

| Step | Reactants | Temperature | Duration | Observations | Yield |

| 1 | Nitrobenzene, Chlorosulfonic Acid | 112 °C | 4 hours | Nitrobenzene added dropwise to chlorosulfonic acid. | N/A |

| 2 | Reaction Mixture from Step 1, Thionyl Chloride | 70 °C | 2 hours (addition), then stirred until gas evolution ceases. | Thionyl chloride added dropwise after cooling the initial mixture. | 96.3% |

Direct Synthesis Pathways of N-t-butyl 3-nitrobenzenesulfonamide

With the precursor in hand, the final step involves coupling it with tert-butylamine to form the target molecule.

The direct synthesis of this compound is achieved by the amination of 3-nitrobenzenesulfonyl chloride with tert-butylamine. This reaction follows the general principle of sulfonamide formation, where the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane. Specific conditions reported include reacting the two components at a controlled temperature to ensure the selective formation of the desired product.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Duration |

| 3-Nitrobenzenesulfonyl Chloride | tert-Butylamine | Dichloromethane | 30 °C | 12 hours |

| 3-Nitrobenzenesulfonyl Chloride | tert-Butylamine | Anhydrous Dichloromethane | 0–5 °C | Not specified |

Optimized Reaction Conditions and Yields

The synthesis of this compound and its analogues can be achieved through various methods, with optimized conditions leading to high yields and purity. One common approach involves the reaction of 3-nitrobenzenesulfonyl chloride with tert-butylamine.

A multi-step synthesis starting from nitrobenzene can also be employed. This process includes the sulfonation of nitrobenzene to 3-nitrobenzenesulfonic acid, followed by chlorination to 3-nitrobenzenesulfonyl chloride, amination with tert-butylamine, and finally, reduction of the nitro group to an amine. While this method involves several steps, the yields for individual reactions are generally high. For instance, the chlorination step can achieve a yield of 89%, and the final reduction step can have a yield as high as 97.5%.

Alternative routes for the synthesis of the parent compound, N-tert-butyl benzenesulfonamide (B165840), have been developed with a focus on improving efficiency and yield. One such method utilizes the alkylation of benzenesulfonamide with tert-butyl acrylate (B77674), catalyzed by hafnium tetrachloride (HfCl₄), in N-methylpyrrolidone (NMP) at 150°C, affording the product in a 95.5% yield. Another catalytic approach employs either hafnium tetrachloride or zirconium tetrachloride, achieving yields of up to 96.0% with a purity of 98.8%.

The following table summarizes the optimized reaction conditions and corresponding yields for the synthesis of N-t-butyl benzenesulfonamide, providing a comparative overview of different catalytic systems and starting materials.

Table 1: Optimized Synthesis of N-tert-butyl benzenesulfonamide

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Benzenesulfonamide, tert-butyl acrylate | Hafnium tetrachloride | N-methylpyrrolidone | 150 | 95.5 | - |

| Benzenesulfonamide, various | Hafnium tetrachloride or Zirconium tetrachloride | N-methylpyrrolidone | 150 | 96.0 | 98.8 |

| Benzenesulfonamide, tert-butyl propionate | Hafnium tetrachloride | Xylene | 155 | - | - |

| Methyl tertiary butyl ether, benzenesulfonamide compounds | Ethyltriphenylphosphonium bromide-silver compounds-porphyrin | Toluene | 50-55 | 96.3-96.8 | 98.2-98.5 |

Advanced Synthetic Strategies and Green Chemistry Principles

Catalytic Approaches in N-t-butyl benzenesulfonamide Synthesis

Modern synthetic strategies for N-t-butyl benzenesulfonamide increasingly rely on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. A notable advancement is the use of hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) as catalysts. tcichemicals.com These catalysts are effective in the reaction of benzenesulfonamide with materials like tert-butyl acrylate or tert-butyl propionate, leading to high yields of the desired product. tcichemicals.com The reactions are typically carried out in high-boiling solvents such as N-methylpyrrolidone or xylene at elevated temperatures. tcichemicals.com

Another innovative catalytic system involves a ternary mixture of ethyltriphenylphosphonium bromide, a silver compound, and porphyrin. rsc.org This system has been successfully applied to the synthesis of N-tert-butyl substituted benzenesulfonamide compounds from the reaction of methyl tertiary butyl ether with various benzenesulfonamide compounds. rsc.org This method is characterized by mild reaction temperatures (50-55 °C) and high yields, reaching up to 96.8%. rsc.org The addition of specific additives in this reaction promotes molecular collisions, thereby reducing the reaction time. rsc.org

These catalytic approaches offer significant advantages over traditional methods, including higher yields, milder reaction conditions, and often, a reduction in by-products, aligning with the principles of green chemistry. tcichemicals.comrsc.org

Environmentally Benign Methods in Sulfonamide Production

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to minimize environmental impact. sci-hub.sersc.org A key focus has been the replacement of hazardous organic solvents with more environmentally friendly alternatives, with water being a prime example. sci-hub.sersc.org

One such method describes a facile and environmentally benign synthesis of sulfonamides in aqueous media under dynamic pH control. rsc.org This approach utilizes equimolar amounts of the amino compound and arylsulfonyl chloride, eliminating the need for organic bases. rsc.org Product isolation is simplified to a mere filtration step after acidification, resulting in excellent yields and high purity without the need for further purification. rsc.org

Other green approaches focus on catalyst-free reactions or the use of recyclable catalysts. For instance, some methods for sulfonamide synthesis proceed readily at room temperature in water without the need for any metal, base, ligand, or other additives. researchgate.net These methods demonstrate broad functional group tolerability and provide good to excellent yields of primary, secondary, and tertiary sulfonamides. researchgate.net The development of such processes reduces the generation of chemical waste and avoids the use of toxic and expensive catalysts, making the production of sulfonamides more sustainable. sci-hub.sersc.orgresearchgate.net

Solid-Phase Synthesis Techniques Utilizing Nitrobenzenesulfonamides

Fukuyama Procedure for Selective Monoalkylation of Primary Amines

The Fukuyama procedure is a powerful and widely used method for the selective monoalkylation of primary amines, with significant applications in solid-phase synthesis. chem-station.comnih.gov This strategy utilizes 2- or 4-nitrobenzenesulfonamides as key intermediates. chem-station.com Primary amines are first converted to the corresponding nitrobenzenesulfonamide, which then undergoes alkylation. chem-station.com The nitrobenzenesulfonyl (nosyl) group serves a dual purpose: it protects the amine and, due to its electron-withdrawing nature, acidifies the N-H proton, facilitating alkylation under relatively mild basic conditions or via the Mitsunobu reaction. rsc.orgchem-station.com

A crucial advantage of the Fukuyama procedure is the mild conditions required for the removal of the nosyl protecting group. chem-station.com Deprotection is typically achieved through nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base. chem-station.com This process proceeds via a Meisenheimer complex and is significantly gentler than the harsh conditions often required to cleave other sulfonamide protecting groups like the tosyl group. chem-station.comnih.gov This mild deprotection makes the Fukuyama procedure highly compatible with a wide range of functional groups, rendering it exceptionally versatile for the synthesis of complex molecules, including in the context of solid-phase peptide synthesis. nih.gov

Application of Nitrobenzenesulfonamides as Protecting and Activating Groups

Nitrobenzenesulfonamides, particularly the 2- and 4-nitro derivatives (nosyl amides), serve as highly effective protecting and activating groups in organic synthesis. rsc.orgnih.gov The electron-withdrawing nitro group on the benzene (B151609) ring plays a pivotal role in the functionality of these compounds. rsc.orgassets-servd.host

As a protecting group , the nosyl group is readily introduced by reacting a primary or secondary amine with the corresponding nitrobenzenesulfonyl chloride. nih.gov While offering sufficient stability to withstand various reaction conditions, its key advantage lies in its facile cleavage under mild conditions, typically with a thiol and a base, as highlighted in the Fukuyama procedure. chem-station.comnih.gov This selective deprotection is a significant improvement over more robust sulfonamide protecting groups that necessitate harsh removal conditions. nih.gov

As an activating group , the nosyl moiety enhances the acidity of the N-H proton of the sulfonamide. rsc.orgassets-servd.host This increased acidity facilitates the deprotonation of the amine nitrogen, allowing for subsequent alkylation or other N-functionalization reactions to occur under milder conditions than would be possible with the unprotected amine. rsc.org This activation is central to the utility of the Fukuyama amine synthesis for preparing secondary amines. rsc.orgchem-station.com Therefore, the dual role of nitrobenzenesulfonamides as both a protecting and an activating group makes them invaluable tools in modern organic synthesis. rsc.org

Integration into Nitrogenous Heterocyclic Compound Synthesis

The "Ns-strategy" represents a versatile and highly efficient method for the synthesis of amines, which are fundamental building blocks for a vast array of nitrogenous heterocyclic compounds. researchgate.netrsc.org This strategy leverages nitrobenzenesulfonamides as both protecting and activating groups. researchgate.netrsc.org The electron-withdrawing nature of the nitro group on the aromatic ring renders the N-H proton of a primary or secondary nosyl amide sufficiently acidic for facile alkylation under standard or Mitsunobu conditions, enabling the construction of N,N-disubstituted sulfonamides. researchgate.netchem-station.com

A key advantage of the nosyl group in heterocyclic synthesis is its straightforward removal under mild conditions. tcichemicals.com Deprotection is typically achieved via nucleophilic aromatic substitution (SNAr) using soft nucleophiles, such as thiols (e.g., thiophenol) in the presence of a base. chem-station.com This process proceeds through a Meisenheimer complex, followed by the elimination of sulfur dioxide to release the free amine. chem-station.com The mildness of this deprotection step ensures compatibility with a wide range of sensitive functional groups often present in complex heterocyclic targets. researchgate.nettcichemicals.com

This methodology has been successfully applied to the total synthesis of various natural products, including those containing macrocyclic polyamine structures. researchgate.netrsc.org The ability to selectively protect and then alkylate amine functionalities before a gentle deprotection makes the nosyl group an invaluable tool for constructing the intricate frameworks of nitrogenous heterocycles. For instance, the selective deprotection of a 2,4-dinitrobenzenesulfonamide (B1250028) (DNs) group in the presence of a nosyl group has been demonstrated, allowing for orthogonal protection schemes in complex syntheses. tcichemicals.com

Table 1: Key Features of the Nosyl Group in Synthesis

| Feature | Description | Relevant Conditions |

|---|---|---|

| Protection | Reaction of a primary or secondary amine with nosyl chloride (NsCl). | Base (e.g., triethylamine, pyridine) in a suitable solvent. tcichemicals.com |

| Activation for Alkylation | The acidic N-H proton allows for N-alkylation. | Mitsunobu conditions (DEAD, PPh₃) or base (e.g., K₂CO₃) and an alkyl halide. researchgate.netchem-station.com |

| Deprotection | Cleavage via SNAr mechanism. | Thiophenol and a base (e.g., K₂CO₃, Cs₂CO₃). chem-station.comacs.org |

| Orthogonality | Can be used with other protecting groups like Boc and Fmoc. researchgate.netacs.org | Stable to acidic conditions that cleave Boc; cleaved under conditions that leave Fmoc intact. |

Solid-Phase Peptide Synthesis Considerations

The nosyl group has also found significant application in solid-phase peptide synthesis (SPPS), particularly for the preparation of N-methylated peptides. acs.orgresearchgate.net N-methylated amino acids are crucial building blocks for creating peptide analogues with enhanced properties, such as increased resistance to proteolysis, better membrane permeability, and improved bioavailability. acs.org

In this context, an α-amino acid is first protected with a nosyl group. This N-nosylated amino acid can then be attached to a solid support, such as a 2-chlorotrityl chloride resin. acs.org The sulfonamide nitrogen is subsequently methylated on the solid phase, for example, using diazomethane. acs.org The nosyl group serves as a stable protecting group during these steps.

One of the critical considerations in SPPS is the selective removal of protecting groups. The nosyl group's cleavage conditions are orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies. acs.orgpeptide.com The nosyl group is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc and tBu-based side-chain protecting group removal. acs.orgpeptide.comnih.gov It can be selectively cleaved from the resin-bound peptide using thiophenol and a base, leaving other protecting groups intact. acs.org This orthogonality allows for precise chemical manipulations at specific sites in a growing peptide chain.

For example, a solid-phase methodology has been developed for the synthesis of N-Fmoc-N-methyl-α-amino acids. This involves attaching an N-nosyl-α-amino acid to a resin, N-methylating it, removing the nosyl group with thiophenol, and then introducing the Fmoc group. acs.org This highlights the nosyl group's role as a temporary protecting group to facilitate specific modifications in SPPS.

Table 2: Comparison of Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Common Cleavage Reagent | Cleavage Mechanism | Orthogonality Consideration |

|---|---|---|---|---|

| 3-Nitrobenzenesulfonyl | Ns (Nosyl) | Thiophenol / Base | Nucleophilic Aromatic Substitution | Stable to acid (TFA) and base (piperidine). acs.orgnih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | E1cB-like Elimination | Labile to base; stable to mild acid. csic.es |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis | Labile to strong acid; stable to base. peptide.com |

| p-Toluenesulfonyl | Ts (Tosyl) | Harsh (e.g., Na/NH₃, HBr/phenol) | Reduction / Strong Acid | Very stable, requiring harsh removal conditions. nih.gov |

Chemical Reactivity and Transformations of N T Butyl 3 Nitrobenzenesulfonamide

Reactions of the Nitro Group

The electron-withdrawing nature of the nitro group (-NO2) significantly influences the chemical properties of the benzene (B151609) ring and is itself susceptible to various reactions, most notably reduction. svedbergopen.com

The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, providing a pathway to various other functional groups. wikipedia.org A variety of reagents and methods can be employed to reduce the nitro group of nitroarenes to amines. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or platinum(IV) oxide, and metal-based reductions in acidic media, such as with iron, tin, or tin(II) chloride. wikipedia.orgyoutube.com

The reduction process can be controlled to yield different products. While the complete reduction to an aniline (B41778) is most common, partial reduction can lead to hydroxylamines or, under specific conditions, azo or hydrazine compounds. wikipedia.org For instance, using Raney nickel and hydrazine at low temperatures (0-10 °C) can favor the formation of aryl hydroxylamines. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Product |

|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amine |

| Iron (Fe) in acidic media | Amine |

| Tin(II) chloride (SnCl₂) | Amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine |

Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) in N-t-butyl 3-nitrobenzenesulfonamide (B92210) is a versatile functional group. The presence of the electron-withdrawing nitrobenzenesulfonyl group renders the N-H proton acidic, facilitating reactions at the nitrogen atom. nih.gov This moiety is widely used as a protecting group for amines due to its stability and predictable reactivity. nih.govtcichemicals.com

The acidic nature of the sulfonamide proton allows for facile N-alkylation. nih.gov Nitrobenzenesulfonamides can be effectively alkylated under various conditions, including the Mitsunobu reaction or by using a weak base with an alkyl halide. researchgate.netchem-station.com This reactivity is a cornerstone of the Fukuyama amine synthesis, which uses nitrobenzenesulfonamides as key intermediates for preparing secondary amines. chem-station.com Acylation at the nitrogen atom can also occur, though it has been noted that under certain acylation conditions, epimerization of an adjacent chiral center can be a potential side reaction. researchgate.net

A significant advantage of the nitrobenzenesulfonamide (nosyl) protecting group is its susceptibility to cleavage under mild conditions. nih.govtcichemicals.com Unlike the more robust tosyl group, the nosyl group can be readily removed by treatment with soft nucleophiles, typically thiols in the presence of a base. chem-station.com Common reagents for this deprotection include thiophenol with potassium carbonate or other thiol-base combinations. chem-station.com

The mechanism for cleavage involves the nucleophilic addition of the thiolate to the aromatic ring, forming an intermediate known as a Meisenheimer complex. chem-station.com This is followed by the elimination of the sulfonamide anion to yield the deprotected amine. chem-station.com This mild deprotection strategy makes the nosyl group orthogonal to many other protecting groups, such as the Boc group, which is removed under acidic conditions. tcichemicals.com

Sulfonamides can be converted into sulfonimidates, a class of compounds with a sulfur(VI) center. smolecule.com This transformation involves alkylation on one of the sulfonyl oxygen atoms. For example, the related compound N-tert-butyl-4-nitrobenzenesulfonamide can be O-ethylated directly using iodoethane and silver in methylene chloride to produce the stable, crystalline sulfonimidate N-t-butyl-O-ethyl-4-nitrobenzenesulfonimidate in high yield. csulb.edu

The resulting sulfonimidate, specifically N-t-butyl-O-ethyl-4-nitrobenzenesulfonimidate, is a powerful and chemoselective alkylating agent. csulb.edu It is effective for the ethylation of various nucleophiles, including acids, alcohols, and phenols, a process termed SNAAP® (Substitution, Nucleophilic of Acids, Alcohols and Phenols) alkylation. csulb.edu

The reaction with alcohols and phenols proceeds rapidly at room temperature in the presence of a tetrafluoroboric acid catalyst, yielding unrearranged ethers in high yields. csulb.edu A key advantage of this method is its high fidelity, as it proceeds without molecular rearrangements or racemization, and with complete retention of configuration for chiral alcohols like menthol. csulb.edu The sulfonamide byproduct from the alkylation can be readily recovered and recycled back to the sulfonimidate. csulb.edu

Table 2: Alkylation of Nucleophiles using N-t-butyl-O-ethyl-4-nitrobenzenesulfonimidate

| Nucleophile | Product | Conditions |

|---|---|---|

| Acids | Esters | Direct reaction |

| Alcohols | Ethers | HBF₄ catalyst, room temperature |

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of N-t-butyl 3-nitrobenzenesulfonamide (B92210) with its biological targets.

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors, and N-t-butyl 3-nitrobenzenesulfonamide is studied for its potential interaction with various CA isoforms. nih.govnih.gov The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly with the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. nih.gov

The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone NH of a conserved threonine residue (Thr199 in human CA II). The aromatic ring of the benzenesulfonamide (B165840) moiety typically occupies a hydrophobic pocket within the active site, while the nitro and tert-butyl groups can form additional interactions with specific amino acid residues, influencing the compound's affinity and selectivity for different CA isoforms. nih.govnih.gov For instance, molecular docking studies on similar sulfonamides have shown that modifications to the benzene (B151609) ring substituents can lead to selective interactions with either the hydrophilic or lipophilic halves of the active site. nih.gov

Computational docking studies allow for the prediction of the most stable binding poses of this compound within the active site of a target protein. These models are crucial for understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a measure of the strength of the interaction. While specific docking scores for this compound are not publicly available, studies on analogous sulfonamides demonstrate a strong correlation between predicted affinities and experimentally determined inhibitory activities against targets like carbonic anhydrases. nih.gov

Below is an illustrative table showing typical data obtained from molecular docking studies of sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms.

| Compound Derivative | Target Isoform | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Phenylsulfonamide A | hCA I | -7.5 | His94, His96, His119, Thr199, Thr200 |

| Phenylsulfonamide B | hCA II | -8.2 | His94, His96, His119, Thr199, Val121 |

| Phenylsulfonamide C | hCA IX | -8.9 | His94, His96, His119, Thr199, Gln92 |

This table is illustrative and based on typical findings for sulfonamide derivatives, not specific data for this compound.

Quantitative Structure-Activity Relationships (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with observed activities.

For sulfonamide derivatives, QSAR models have been developed to predict their inhibitory potency against various enzymes. nih.gov These models typically use a combination of electronic, steric, and lipophilic descriptors.

Important molecular descriptors often found to be correlated with the biological activity of sulfonamides include:

LogP (lipophilicity): The lipophilic nature of the molecule can be crucial for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov

Electrostatic potential: The distribution of charge on the molecule's surface, particularly around the sulfonamide group, is critical for its interaction with the zinc ion and polar residues in the active site. nih.gov

Molecular weight and volume: These descriptors relate to the size and shape of the molecule, which must be complementary to the binding site.

Topological indices: These descriptors quantify aspects of molecular connectivity and branching.

A typical QSAR equation for a series of benzenesulfonamide derivatives might look like:

Biological Activity = c₀ + c₁(LogP) + c₂(Electrostatic Potential) + c₃*(Molecular Weight)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such models can then be used to predict the activity of new, unsynthesized compounds, including this compound. nih.gov

Conformational Analysis and Stereochemistry

The three-dimensional structure and stereochemistry of a molecule are critical determinants of its biological activity. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt.

The presence of chiral centers in a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. nih.gov Even in achiral molecules like this compound, the rotational freedom around single bonds allows for different conformations, and only specific conformations may be able to bind effectively to a biological target.

The tert-butyl group, being bulky, can restrict the conformational flexibility of the molecule. The preferred orientation of the tert-butyl group relative to the sulfonamide and the nitro-substituted phenyl ring will influence how the molecule presents itself to the active site of an enzyme. nih.gov Studies on other molecules have shown that different stereoisomers can adopt near mirror-image low-energy structures, which in turn leads to different binding orientations and biological effects. nih.gov Therefore, understanding the low-energy conformations of this compound is essential for predicting its interaction with biological targets.

Theoretical Studies of Reaction Mechanisms

Theoretical studies of reaction mechanisms, often employing methods like Density Functional Theory (DFT), are crucial for understanding the intricate pathways of chemical transformations. These studies can elucidate transition states, reaction intermediates, and activation energies, providing a molecular-level understanding of how reactions proceed.

For many related compounds, such as other substituted benzenesulfonamides and nitroaromatics, extensive theoretical research exists. These studies have explored a variety of reaction types, including nucleophilic substitutions, eliminations, and cycloadditions. However, specific data, such as calculated activation energies or transition state geometries for reactions involving this compound, are not available in the public domain.

Consequently, the creation of data tables and a detailed discussion of research findings on the theoretical reaction mechanisms of this specific compound is not possible at this time due to the lack of published research.

Advanced Applications and Future Research Directions

Development of Prodrugs and Targeted Delivery Systems

The architecture of N-t-butyl 3-nitrobenzenesulfonamide (B92210) presents a versatile scaffold for the design of innovative prodrugs and targeted drug delivery systems. A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. nih.gov This strategy is often employed to enhance properties such as solubility, stability, and bioavailability, or to achieve site-specific drug release. nih.govnih.gov

The sulfonamide linkage in N-t-butyl 3-nitrobenzenesulfonamide can be engineered to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes that are overexpressed in pathological tissues. For instance, the nitro group can be reduced to an amine in the hypoxic environment characteristic of many solid tumors, triggering a cascade that leads to the release of a cytotoxic agent. This targeted activation would minimize systemic toxicity and enhance the therapeutic index of the parent drug.

Furthermore, the N-t-butyl group can be modified or replaced with targeting moieties, such as antibodies, peptides, or small molecules, that recognize and bind to specific receptors on the surface of cancer cells or other diseased cells. nih.govmdpi.com These targeted delivery systems, often formulated as nanoparticles or polymer conjugates, can significantly improve the accumulation of the therapeutic agent at the desired site of action. nih.govfrontiersin.org Future research in this area will likely focus on synthesizing and evaluating various derivatives of this compound as prodrugs for a range of therapeutic agents, including anticancer drugs, anti-inflammatory agents, and antibiotics.

Integration into Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. eubopen.org They are essential tools for target identification, validation, and elucidating the mechanisms of action of drugs and other bioactive compounds. nih.gov The this compound framework can be adapted for the development of novel chemical probes.

For example, the nitroaromatic ring is a well-known functionality for photoaffinity labeling, a powerful technique used to identify the binding partners of a small molecule within a complex biological milieu. Upon photoactivation, the nitro group can generate a highly reactive nitrene species that covalently crosslinks the probe to its target protein, allowing for subsequent identification by mass spectrometry.

Moreover, the sulfonamide moiety can act as a versatile handle for the attachment of reporter tags, such as fluorophores or biotin, without significantly altering the binding affinity of the core molecule for its target. The development of such probes derived from this compound could facilitate the discovery of new drug targets and provide a deeper understanding of cellular signaling pathways.

Exploration in Materials Science

Beyond its established use as a UV stabilizer in plastics and fibers, the this compound structure holds promise for the development of advanced materials with tailored properties. nih.gov The presence of both a rigid aromatic ring and a flexible alkyl group, combined with the potential for strong intermolecular interactions through hydrogen bonding and π-π stacking, makes it an interesting building block for supramolecular assemblies and functional polymers.

Researchers are exploring the incorporation of sulfonamide-containing monomers into polymers to enhance their thermal stability, mechanical strength, and chemical resistance. The nitro group, in particular, can influence the electronic properties of these materials, opening up possibilities for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The ability of the nitro group to be chemically modified post-polymerization further expands the potential for creating materials with diverse functionalities.

Catalysis Applications

While this compound itself is not typically a catalyst, its derivatives, particularly the corresponding aniline (B41778) obtained through the reduction of the nitro group, can serve as valuable ligands in transition metal catalysis. The catalytic hydrogenation of aromatic nitro compounds is a well-established industrial process, often employing catalysts such as palladium or platinum on a solid support. wku.edursc.org The resulting anilines can be further functionalized to create a wide array of ligands for various catalytic transformations.

The sulfonamide group can coordinate with metal centers, and the electronic properties of the ligand can be fine-tuned by substituents on the aromatic ring. This allows for the rational design of catalysts with optimized activity, selectivity, and stability for specific reactions, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. Future research may focus on the synthesis of chiral ligands derived from N-t-butyl 3-aminobenzenesulfonamide (B1265440) for applications in enantioselective catalysis.

Further Investigation into Protecting Group Chemistry Beyond Amine Protection

Nitrobenzenesulfonamides, often referred to as "nosyl" amides, are well-established as effective protecting groups for amines in organic synthesis. rsc.orgchem-station.com They offer distinct advantages over other sulfonamide protecting groups like tosyls, primarily due to their facile cleavage under mild, non-reductive conditions using thiolates. nih.govchem-station.com The tert-butyl group on the sulfonamide nitrogen in this compound can influence the stability and reactivity of the protecting group.

A promising area of future research lies in exploring the use of the 3-nitrobenzenesulfonyl group for the protection of other functional groups, such as alcohols and carboxylic acids. organic-chemistry.orgwikidot.com While ethers and esters are the conventional protecting groups for these functionalities, the development of orthogonal protecting group strategies is crucial for the synthesis of complex molecules. masterorganicchemistry.comuwindsor.cayoutube.com The 3-nitrobenzenesulfonyl group could potentially be introduced onto an alcohol to form a sulfonate ester or onto a carboxylic acid to form a mixed anhydride, with the expectation of unique stability and deprotection profiles.

Table 1: Comparison of Amine Protecting Groups

| Protecting Group | Abbreviation | Installation | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc anhydride, base | Strong acid (e.g., TFA) | Widely used, stable to many reagents |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine) | Orthogonal to Boc, useful in peptide synthesis |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenolysis | Stable to mild acid and base |

| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride, base | Harsh conditions (e.g., strong acid, reducing agents) | Very stable |

Advanced Spectroscopic and Crystallographic Characterization in Structure-Activity Relationship Elucidation

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is paramount for the rational design of new molecules with desired biological activities or material properties. Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy and mass spectrometry, can provide detailed information about the conformation and connectivity of these molecules. nih.gov

X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in a molecule and for studying intermolecular interactions in the solid state. mdpi.com A structural comparison of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has revealed how the position of the nitro group can influence molecular conformation and intermolecular hydrogen bonding patterns. mdpi.com Similar studies on this compound would provide valuable insights into the influence of the tert-butyl group on its solid-state structure.

This structural information is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.govnanobioletters.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for a particular effect. researchgate.netnih.govresearchgate.net This knowledge can then be used to design more potent and selective compounds, for example, as enzyme inhibitors or receptor modulators.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-t-butyl 3-aminobenzenesulfonamide |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |

| 4-nitrobenzenesulfonamide |

Q & A

Q. What are the established synthetic routes for N-t-butyl 3-nitrobenzenesulfonamide?

The compound is synthesized via a two-step process:

- Chlorosulfonation : Substituted toluene derivatives are treated with chlorosulfonic acid to yield sulfonyl chlorides.

- Amidation : The sulfonyl chloride intermediate reacts with t-butylamine (t-BuNH₂) to form the sulfonamide. This method avoids purification of intermediates, enabling a "one-pot" reaction (Scheme 73 in ). Key parameters include reaction time (3–5 hours), stoichiometric excess of t-BuNH₂, and use of inert solvents like toluene or dichloromethane .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystals are grown via slow evaporation of toluene solutions at room temperature.

- Data collection uses diffractometers (e.g., Oxford Xcalibur with CCD detectors) and monochromated radiation (e.g., Mo-Kα).

- Structural refinement employs SHELX software (e.g., SHELXL for refinement, SHELXS for solution), with hydrogen atoms constrained using riding models and NH groups refined isotropically .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : , , and NMR identify conformational features (e.g., gauche torsion between S=O and N–C bonds) and substituent effects .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide groups .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do conformational differences in N-t-butyl sulfonamides influence their biological activity?

Antitumor activity correlates with torsional angles at the S–N bond and dihedral angles between aromatic rings:

- In N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide, the S–N torsional angle (-61.82°) and sulfonyl/benzoyl dihedral angle (84.3°) impact hydrogen bonding (N–H⋯O=S) and molecular packing .

- Syn/anti conformations of nitro groups relative to NH bonds modulate steric hindrance and binding affinity to biological targets .

Q. How can researchers resolve contradictions in crystallographic data interpretation?

- Validation Tools : Use checkCIF/PLATON to flag outliers in bond lengths, angles, and displacement parameters .

- Refinement Strategies : Compare multiple refinement models (e.g., isotropic vs. anisotropic thermal parameters) and cross-validate with spectroscopic data (e.g., NMR torsion angles) .

- Example: Discrepancies in dihedral angles (e.g., 80.4° vs. 77.0° in related derivatives) are resolved by analyzing hydrogen-bonding networks and thermal motion .

Q. What strategies optimize synthesis yield and purity for N-t-butyl sulfonamides?

- Reaction Optimization : Use phosphorous oxychloride (POCl₃) as a catalyst to enhance amidation efficiency.

- Purification : Acid-base extraction (sodium bicarbonate washes) removes unreacted sulfonamide precursors.

- Crystallization : Slow evaporation in toluene minimizes impurities, yielding >95% purity ().

Q. How do substituents on the benzene ring affect reactivity and stability?

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase sulfonamide acidity (pKa ~8–10) and stabilize intermediates during synthesis.

- Steric Effects : Bulky t-butyl groups reduce hydrolysis susceptibility but may hinder crystallization.

- Meta vs. Para Substitution : Meta-nitro groups enhance hydrogen-bonding interactions in crystal lattices, improving thermal stability .

Q. What computational methods validate structural models derived from experimental data?

- Density Functional Theory (DFT) : Calculates optimized geometries and compares them to SC-XRD results (e.g., S–N bond lengths: 1.63 Å experimental vs. 1.62 Å theoretical).

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O⋯H contacts account for 25% of crystal packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.